bio5192

Descripción general

Descripción

BIO 5192 es un inhibidor altamente selectivo y potente de la integrina alfa-4 beta-1 (Antígeno-4 muy tardío). Las integrinas son proteínas que facilitan la adhesión celular y la transducción de señales, desempeñando papeles cruciales en varios procesos fisiológicos. BIO 5192 se dirige específicamente a la integrina alfa-4 beta-1, lo que la hace valiosa para la investigación y las aplicaciones terapéuticas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

BIO 5192 se sintetiza a través de un proceso de varios pasos que involucra la unión de varios intermediarios químicos. Los pasos clave incluyen:

Formación del anillo de pirrolidina: Esto implica la reacción de un cloruro de sulfonilo diclorofenilo con un derivado de pirrolidina.

Reacciones de acoplamiento: El intermedio de pirrolidina se acopla luego con otros intermediarios, incluyendo un derivado de ácido butanoico, a través de la formación de enlaces amida.

Ensamblaje final: El producto final se obtiene acoplando los intermediarios ensamblados bajo condiciones de reacción específicas, como temperatura y pH controlados.

Métodos de producción industrial

La producción industrial de BIO 5192 sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. Se utilizan técnicas como la cromatografía líquida de alta resolución (HPLC) para purificar el producto final a una pureza de ≥98% .

Análisis De Reacciones Químicas

Biochemical Interactions of BIO5192 with VLA-4 Integrin

This compound exhibits high specificity for the α4β1 integrin, with a binding affinity 250–1,000 times greater than for the related α4β7 integrin . Its mechanism involves competitive inhibition of VLA-4’s binding to fibronectin and VCAM-1:

-

Fibronectin binding inhibition : this compound reduced binding of murine A20 lymphoma cells to fibronectin-coated surfaces by 43% (untreated cells) and 36% (phorbol ester-stimulated cells) .

-

VCAM-1 binding inhibition : The compound blocked soluble VCAM-1/Fc fusion protein binding to VLA-4, confirming its role as a direct antagonist .

Key structural features :

-

This compound’s small molecular weight enables rapid tissue penetration and reversible binding.

-

Its selectivity for α4β1 over α4β7 minimizes off-target effects in vivo .

Mobilization Efficacy of this compound

This compound induces rapid HSPC mobilization by disrupting VLA-4/VCAM-1 adhesion:

| Parameter | This compound (IV) | Plerixafor (IV) | G-CSF (5-day) |

|---|---|---|---|

| Peak CFU-GM/mL | 1,500 | 400 | 2,500 |

| Time to peak (hours) | 0.5–1 | 1 | 96–120 |

| Fold increase over baseline | 30× | 8× | 17× |

Notable findings :

-

Additive effect : Combining this compound with plerixafor (CXCR4 antagonist) increased CFU-GM counts 3-fold compared to either agent alone .

-

Triplet therapy : this compound + plerixafor + G-CSF enhanced mobilization 135-fold over baseline, surpassing G-CSF alone .

Long-Term Repopulating Capacity

This compound-mobilized HSPCs demonstrate robust engraftment potential:

-

Primary transplantation : Donor chimerism reached 45–60% in mice receiving this compound-mobilized cells, comparable to G-CSF-mobilized cells .

-

Secondary transplantation : Stable multilineage engraftment confirmed the presence of long-term repopulating cells .

Table: Engraftment efficiency in competitive repopulation assays

| Treatment | Donor Chimerism (%) |

|---|---|

| This compound | 45 ± 8 |

| Plerixafor | 30 ± 6 |

| G-CSF | 55 ± 10 |

| This compound + Plerixafor | 60 ± 9 |

Impact of Splenectomy on Mobilization

The spleen modulates this compound’s activity:

Aplicaciones Científicas De Investigación

Hematopoietic Stem Cell Mobilization

One of the primary applications of BIO5192 is in the mobilization of HSPCs. Research indicates that treatment with this compound results in a 30-fold increase in HSPC mobilization compared to baseline levels. This effect can be further enhanced when combined with other agents such as plerixafor (AMD3100) and granulocyte colony-stimulating factor (G-CSF), resulting in an additive effect on mobilization .

Comparative Mobilization Data

Study 1: Mobilization Efficacy in Mice

In a study conducted on murine models, researchers demonstrated that administering this compound resulted in a rapid peak mobilization of HSPCs within 0.5 to 1 hour post-injection. The study also highlighted that the combination of this compound with plerixafor led to a sustained mobilization effect lasting up to 6 hours . Secondary transplantation assays confirmed that HSPCs mobilized by this combination maintained long-term repopulating capabilities.

Study 2: Impact on Neurological Function

Another area of interest is the neuroprotective effects of this compound. In models of spinal cord injury, treatment with this compound not only improved neurological function but also reduced oxidative damage, suggesting potential applications in neurodegenerative conditions . This dual action enhances its therapeutic profile beyond hematopoietic applications.

Mecanismo De Acción

BIO 5192 ejerce sus efectos mediante la unión selectiva a la integrina alfa-4 beta-1. Esta unión inhibe la interacción entre la integrina alfa-4 beta-1 y su ligando, la molécula de adhesión celular vascular-1 (VCAM-1). Esta interrupción conduce a una disminución de la adhesión y migración celular, lo que es beneficioso en condiciones donde la adhesión celular excesiva contribuye a la patología de la enfermedad .

Comparación Con Compuestos Similares

Compuestos similares

Plerixafor: Un inhibidor de moléculas pequeñas del eje CXCR-4/SDF-1, utilizado en combinación con BIO 5192 para una mayor movilización de células madre hematopoyéticas.

Anticuerpo monoclonal TA-2: Otro inhibidor de la integrina alfa-4 beta-1, pero con un mecanismo de acción diferente en comparación con BIO 5192.

Singularidad

BIO 5192 es único debido a su alta selectividad y potencia para la integrina alfa-4 beta-1. Induce un aumento de 30 veces en la movilización de células madre hematopoyéticas y células progenitoras murinas, mostrando un efecto aditivo de 3 veces cuando se usa con plerixafor .

Actividad Biológica

BIO5192 is a potent small molecule inhibitor specifically targeting the integrin Very Late Antigen-4 (VLA-4, α4β1). It has garnered attention for its ability to mobilize hematopoietic stem and progenitor cells (HSPCs) and its potential therapeutic applications in various hematological conditions. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on HSPC mobilization, and relevant case studies.

This compound functions by antagonizing the VCAM-1/VLA-4 interaction, which plays a crucial role in the adhesion and retention of HSPCs in the bone marrow niche. By inhibiting this interaction, this compound facilitates the mobilization of HSPCs into the peripheral blood.

Key Properties:

- High Selectivity : this compound exhibits a binding affinity of for VLA-4, significantly higher than for other integrins such as α4β7 and αIIbβ3 .

- Mobilization Effects : Studies demonstrate a 30-fold increase in HSPC mobilization over baseline levels when administered alone, with even greater effects observed when combined with other agents like plerixafor (AMD3100) and granulocyte colony-stimulating factor (G-CSF) .

Mobilization Studies

The following table summarizes key findings from studies assessing the mobilization effects of this compound:

Comparative Efficacy

In a comparative study involving multiple inhibitors, this compound was shown to effectively mobilize HSPCs alongside newer agents like CWHM-823 and firategrast. The following table illustrates the comparative efficacy:

Case Study: Efficacy in Autoimmune Models

Research conducted on experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, demonstrated that this compound effectively reduces inflammation by inhibiting leukocyte migration into inflamed tissues. This was evidenced by significant reductions in clinical symptoms and inflammatory markers when compared to control groups receiving no treatment or other integrin inhibitors .

Long-term Repopulating Assays

In competitive long-term repopulating assays, mice receiving transplants of HSPCs mobilized by this compound showed robust engraftment capabilities, comparable to those treated with G-CSF over extended periods. The engraftment efficiency was assessed through donor chimerism levels, revealing that cells mobilized by the combination of this compound and plerixafor had superior long-term repopulating potential compared to either agent alone .

Propiedades

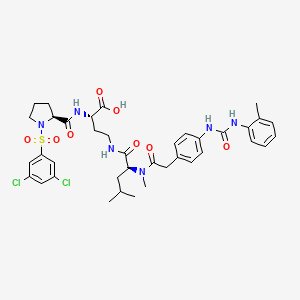

IUPAC Name |

(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46Cl2N6O8S/c1-23(2)18-33(45(4)34(47)19-25-11-13-28(14-12-25)42-38(52)44-30-9-6-5-8-24(30)3)35(48)41-16-15-31(37(50)51)43-36(49)32-10-7-17-46(32)55(53,54)29-21-26(39)20-27(40)22-29/h5-6,8-9,11-14,20-23,31-33H,7,10,15-19H2,1-4H3,(H,41,48)(H,43,49)(H,50,51)(H2,42,44,52)/t31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQBPRHHZPXCKZ-ZDCRTTOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)C(CC(C)C)C(=O)NCCC(C(=O)O)NC(=O)C3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)[C@@H](CC(C)C)C(=O)NCC[C@@H](C(=O)O)NC(=O)[C@@H]3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46Cl2N6O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

817.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327613-57-0 | |

| Record name | BIO-5192 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327613570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIO-5192 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55W0N209OS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.